molecular formula C8H10Cl3NO2 B11726887 2,4,5-Trichlorophenol; 2-aminoethan-1-ol

2,4,5-Trichlorophenol; 2-aminoethan-1-ol

Cat. No.: B11726887
M. Wt: 258.5 g/mol
InChI Key: NLBAZSHZTAHJDV-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenol: is an organochloride compound with the molecular formula C₆H₃Cl₃O. It is a colorless to off-white solid with a phenolic odor. This compound has been used as a fungicide and herbicide and serves as a precursor in the production of other chemicals, such as 2,4,5-Trichlorophenoxyacetic acid and hexachlorophene .

2-aminoethan-1-ol: , also known as ethanolamine, is a colorless, viscous liquid with an ammonia-like odor. It is a bifunctional molecule containing both a primary amine and a primary alcohol group. Ethanolamine is widely used in various industrial applications, including as a surfactant, emulsifier, and in the production of pharmaceuticals .

Chemical Reactions Analysis

2,4,5-Trichlorophenol: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions . Major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and substituted phenols .

2-aminoethan-1-ol: participates in various reactions, including:

Common reagents include carboxylic acids, acid chlorides, and alkyl halides. Major products include esters, amides, and substituted ethanolamines .

Mechanism of Action

2,4,5-Trichlorophenol: exerts its effects primarily through its interaction with cellular membranes and enzymes. It disrupts membrane integrity and inhibits enzyme activity, leading to cell death in microorganisms . The molecular targets include membrane lipids and enzymes involved in cellular respiration .

2-aminoethan-1-ol: acts as a building block for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the biosynthesis of phosphatidylethanolamine, a key phospholipid in biological membranes . The pathways include the Kennedy pathway for phospholipid biosynthesis .

Comparison with Similar Compounds

2,4,5-Trichlorophenol: can be compared with other chlorophenols, such as:

2-aminoethan-1-ol: can be compared with other ethanolamines, such as:

These comparisons highlight the unique properties and applications of 2,4,5-Trichlorophenol and 2-aminoethan-1-ol in various fields.

Properties

Molecular Formula

C8H10Cl3NO2

Molecular Weight

258.5 g/mol

IUPAC Name

2-aminoethanol;2,4,5-trichlorophenol

InChI

InChI=1S/C6H3Cl3O.C2H7NO/c7-3-1-5(9)6(10)2-4(3)8;3-1-2-4/h1-2,10H;4H,1-3H2

InChI Key

NLBAZSHZTAHJDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(CO)N

Origin of Product

United States

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